(1-苯基-1H-1,2,3-三唑-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

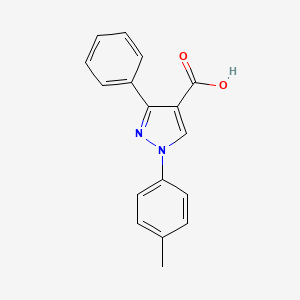

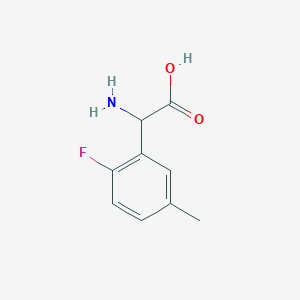

“(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a compound that contains a triazole moiety. Triazoles are planar and aromatic, and they are highly soluble in water . The compound also contains a phenyl group attached to the triazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Suzuki–Miyaura cross-coupling reaction, and “Click” chemistry . These reactions can be performed in various solvents, including aqueous medium .Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” includes a triazole ring attached to a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo hydroxylation of the CH2 group next to the triazole and hydrolysis of the ester bond .Physical And Chemical Properties Analysis

Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, are highly soluble in water. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学研究应用

Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of Application

1,2,3-Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol,” have found applications in drug discovery. They serve as privileged scaffolds for designing bioactive compounds due to their stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, such as anticonvulsants, antibiotics, and anticancer drugs .

Experimental Procedures

The synthesis of 1,2,3-triazoles involves various methodologies, including:

- Click Chemistry Approach : The “click chemistry” approach is popular for constructing 1,2,3-triazoles. It typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms the triazole ring. Researchers can use this method to synthesize novel compounds containing the “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” motif .

Results and Outcomes

Researchers have successfully developed bioactive compounds based on 1,2,3-triazoles. For example:

- Antiproliferative Activity : A compound called 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells with an IC50 of 2 μM .

Chemical Biology

Specific Scientific Field

Chemical biology.

Summary of Application

1,2,3-Triazoles find applications in chemical biology, particularly in bioconjugation and fluorescent imaging. Researchers functionalize biomolecules (e.g., proteins, nucleic acids) with 1,2,3-triazole moieties to study biological processes.

Experimental Procedures

Researchers employ “click chemistry” to label biomolecules with 1,2,3-triazoles. These labeled biomolecules can then be used for tracking cellular processes, protein-protein interactions, and drug target identification.

Results and Outcomes

1,2,3-Triazole-based bioconjugates enable precise visualization of cellular events and contribute to our understanding of biological systems.

These are just three of the six unique applications of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol.” If you’d like to explore the remaining applications, feel free to ask

未来方向

Triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have shown promise in various fields, including pharmaceuticals and agrochemicals . Future research could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

属性

IUPAC Name |

(3-phenyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKBZKBDHCCBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617124.png)

![1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B2617126.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2617133.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2617135.png)

![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)